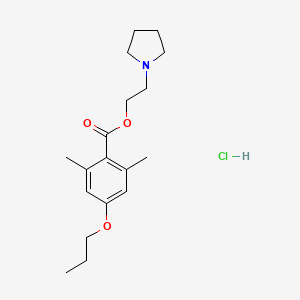
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoate ester, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride typically involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with 2-pyrrolidin-1-ylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzoates.
Aplicaciones Científicas De Investigación
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester moieties play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-methoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-ethoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-butoxybenzoate
Uniqueness
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5411-27-8 |
|---|---|
Fórmula molecular |
C18H28ClNO3 |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-10-21-16-12-14(2)17(15(3)13-16)18(20)22-11-9-19-7-5-6-8-19;/h12-13H,4-11H2,1-3H3;1H |
Clave InChI |
VFBOHNBICAUCDC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C(=C1)C)C(=O)OCCN2CCCC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


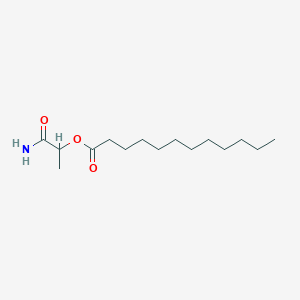
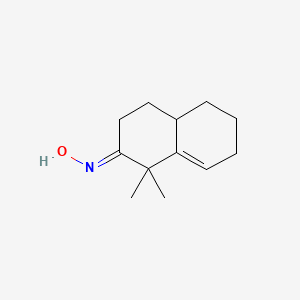
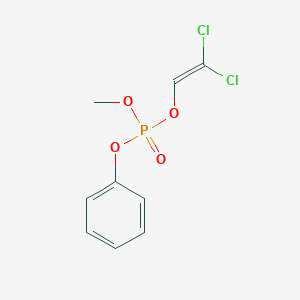
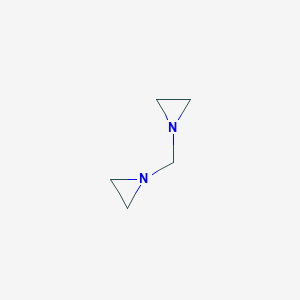
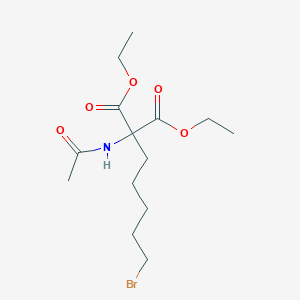
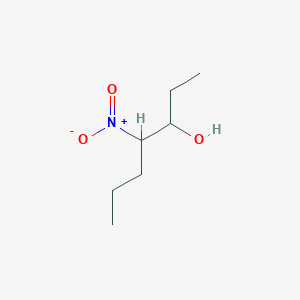
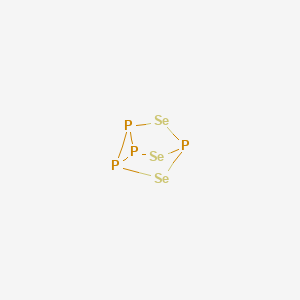
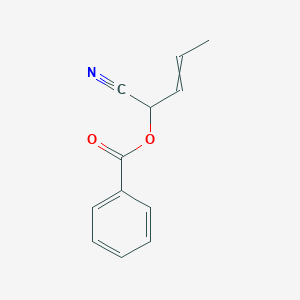

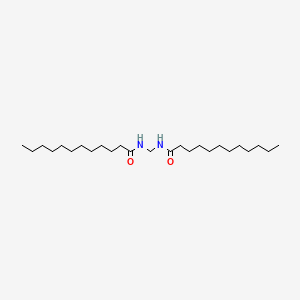
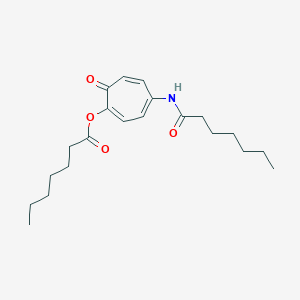
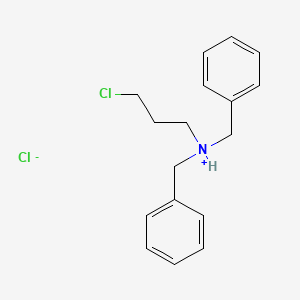
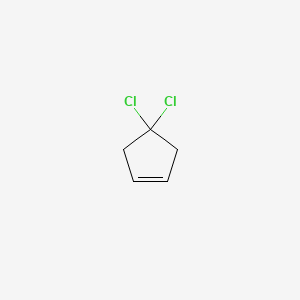
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
